molecular formula C12H18Cl2F2N2 B2610322 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286266-03-2

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2610322
CAS No.: 1286266-03-2
M. Wt: 299.19
InChI Key: VWMCYFMOZJAYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H16F2N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms on the benzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Neurotransmitter Interaction

Research indicates that 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride interacts with several neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety. By modulating receptor activity, this compound could influence mood regulation and other psychiatric conditions.

Pharmacological Research

The compound serves as a valuable research tool in pharmacology. Its ability to modulate neurotransmitter systems makes it suitable for studies aimed at understanding the mechanisms underlying various neurological disorders. Additionally, it can be utilized in screening assays to identify novel therapeutic agents targeting similar pathways.

Neurological Disorders

Several studies have investigated the potential of this compound in treating neurological disorders. For instance, a study demonstrated that compounds with similar structures exhibited significant effects on serotonin receptor modulation, leading to improved outcomes in animal models of depression . This suggests that further exploration of this compound could yield promising results for therapeutic development.

Cancer Therapy

Emerging research highlights the potential anticancer activity of piperidine derivatives. Studies have shown that certain piperidine analogs can induce apoptosis in cancer cell lines. While specific data on this compound is limited, its structural similarity to other active compounds warrants further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
  • 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for research and development.

Biological Activity

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound notable for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound has garnered interest in pharmacological research due to its structural characteristics, which include a piperidine ring substituted with a difluorobenzyl group. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₁₂H₁₈Cl₂F₂N₂
  • Molecular Weight : Approximately 299.19 g/mol
  • Structure : The compound features a piperidine core with a difluorobenzyl substituent, enhancing its solubility and interaction capabilities with biological targets.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders.

Interaction with Receptors

  • Serotonin Receptors : The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing mood and anxiety regulation.
  • Dopamine Receptors : Its modulation of dopamine receptors indicates potential implications for conditions such as schizophrenia and Parkinson's disease.

Biological Activity Summary

Research indicates that this compound exhibits several biological activities:

Biological Activity Description
Neurotransmitter ModulationInfluences serotonin and dopamine pathways, potentially aiding in the treatment of mood disorders.
Enzyme InhibitionMay inhibit specific enzymes related to neurotransmitter metabolism, affecting overall brain function.
CytotoxicityPreliminary studies suggest low cytotoxicity, indicating safety for further pharmacological exploration.

Case Studies and Research Findings

Several studies have investigated the compound’s biological effects:

  • Neuropharmacological Studies : Research has shown that compounds similar to this compound can significantly modulate neurotransmitter levels in animal models. For instance, a study highlighted the compound's ability to enhance serotonin levels in the prefrontal cortex, which is linked to improved mood regulation.
  • Inhibition Studies : In vitro studies demonstrated that derivatives of this compound exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme involved in neurotransmitter breakdown. The IC50 values for related compounds indicate strong inhibitory potential, suggesting therapeutic applications in depression and anxiety disorders .

Comparative Analysis with Similar Compounds

To provide context for the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name CAS Number Key Differences
1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride53256154Different fluorine substitution on benzene ring
1-(3,4-Difluorobenzyl)piperidin-4-amine dihydrochloride53256127Variation in fluorine positions
Methyl 4-amino-1-(2,5-difluorobenzyl)piperidine-4-carboxylate dihydrochlorideCB5792599Contains an additional carboxylate group

The unique substitution pattern of this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMCYFMOZJAYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.